Product packaging for (3-(5-Bromopyrimidin-2-yl)phenyl)methanol(Cat. No.:CAS No. 1092568-90-5)

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol

货号: B1509117
CAS 编号: 1092568-90-5
分子量: 265.11 g/mol
InChI 键: SSMTZHFJTFFWFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a brominated pyrimidine derivative with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol. It features a pyrimidine ring substituted with a bromine atom at the 5-position and a hydroxymethylphenyl group at the 2-position (meta-substituted benzene ring). This compound is synthesized via nucleophilic substitution or Suzuki coupling reactions, as evidenced by its preparation in studies on antitumor agents .

Its primary applications lie in medicinal chemistry, particularly in the development of dual inhibitors targeting proteins like c-Met and thioredoxin reductase (TrxR) for cancer therapy . The bromine atom enhances electronic effects and binding affinity, making it a critical structural motif in drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O B1509117 (3-(5-Bromopyrimidin-2-yl)phenyl)methanol CAS No. 1092568-90-5

属性

IUPAC Name

[3-(5-bromopyrimidin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMTZHFJTFFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732175
Record name [3-(5-Bromopyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092568-90-5
Record name [3-(5-Bromopyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (3-(5-Bromopyrimidin-2-yl)phenyl)methanol , with the chemical formula C12_{12}H10_{10}BrN1_{1}, is a member of the pyrimidine class of compounds that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}BrN
  • Molecular Weight : 265.12 g/mol
  • CAS Number : 87199-15-3

The structure features a brominated pyrimidine ring attached to a phenyl group via a methanol linkage. This unique arrangement may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Electrophilic Substitution : The bromination of pyrimidine derivatives.
  • Cross-coupling Reactions : Utilizing palladium-catalyzed methods to attach the phenyl group.
  • Reduction Reactions : Converting intermediates into the desired alcohol form.

A detailed synthetic pathway is illustrated in the following table:

StepReaction TypeReagentsConditions
1BrominationBr2_2, PyrimidineRoom Temperature
2Cross-CouplingPd catalyst, Phenyl halide80°C, under nitrogen
3ReductionLiAlH4_4Ether solvent

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, a study published in MDPI highlighted its effectiveness against various cancer cell lines, demonstrating IC50_{50} values in the low micromolar range . The mechanism of action appears to involve the inhibition of key enzymes involved in tumor proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit kinases involved in cancer cell growth.
  • Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells, leading to cell death.

A case study involving human cancer cell lines revealed that treatment with this compound resulted in:

  • Increased caspase activity.
  • Upregulation of pro-apoptotic markers.

Antiviral Activity

In addition to its antitumor effects, this compound has been investigated for antiviral properties. Research indicates that it may inhibit viral replication by targeting viral proteases, similar to other brominated pyrimidines .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Studies utilizing high-performance liquid chromatography (HPLC) have shown that it maintains stable plasma concentrations over time, suggesting potential for therapeutic use .

科学研究应用

Pharmaceutical Intermediates

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive molecules, particularly those targeting diseases that involve the pyrimidine ring structure, which is prevalent in many therapeutic agents.

Targeted Drug Delivery Systems

Research has indicated that derivatives of this compound can be integrated into targeted drug delivery systems. The bromopyrimidine moiety enhances the lipophilicity and bioavailability of drugs, making them more effective in targeting specific tissues or cells within the body.

Anticancer Agents

Several studies have explored the potential of this compound and its derivatives as anticancer agents. The compound's structural features allow for modifications that can enhance its efficacy against various cancer cell lines. For example, modifications to the bromine atom or the phenyl group can lead to increased potency against specific types of tumors.

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results that could lead to new antimicrobial therapies.

Neurological Disorders

Research has also indicated potential applications in treating neurological disorders. The compound may influence neurotransmitter pathways, providing a basis for developing treatments for conditions such as depression and anxiety.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The study found that certain modifications significantly enhanced anticancer activity, suggesting pathways for further development into clinical candidates.

Case Study 2: Antimicrobial Properties

A study conducted by Smith et al. (2023) explored the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects, paving the way for potential applications in treating bacterial infections.

Case Study 3: Neurological Applications

Research published in Neuroscience Letters examined the effects of this compound on serotonin receptors. The findings suggested a modulatory effect on neurotransmitter release, indicating potential therapeutic applications for mood disorders.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidine Derivatives

a. (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol (Compound 12)
  • Structure : Fluorine replaces bromine at the pyrimidine 5-position.
  • Properties : Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to bromine. This affects membrane permeability and metabolic stability.
  • Biological Activity : In antitumor studies, fluorinated analogs often exhibit lower inhibitory potency than brominated derivatives due to weaker hydrophobic interactions with target proteins .
b. [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
  • Structure : The pyrimidine is linked to a para-substituted phenyl ring via an oxygen atom.
  • This compound is commercially available but less studied in therapeutic contexts .

Pyridine vs. Pyrimidine Derivatives

a. (5-Bromo-2-chloropyridin-3-yl)methanol
  • Structure : Pyridine ring with bromine (5-position) and chlorine (2-position).
  • Properties : Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine. Chlorine’s steric bulk may hinder binding in enzyme active sites .
b. (5-Bromo-3-methoxypyridin-2-yl)methanol
  • Structure : Methoxy group at pyridine 3-position.
  • Properties : The methoxy group enhances solubility but may sterically block interactions critical for antitumor activity .

Functional Group Variations

a. (5-Bromopyrimidin-2-yl)methanamine Hydrobromide
  • Structure: Aminomethyl group replaces the phenylmethanol moiety.
  • Properties : The primary amine facilitates salt formation (e.g., hydrobromide) for improved solubility but may alter target specificity .
b. 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • Structure : Piperazine ring introduces basicity and conformational flexibility.
  • Properties: The ethanol group enhances water solubility, making it suitable for pharmacokinetic optimization .

Structural and Property Comparison Tables

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Substituents
(3-(5-Bromopyrimidin-2-yl)phenyl)methanol C₁₁H₉BrN₂O 265.11 2.8 5-Br, meta-phenylmethanol
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol C₁₁H₉FN₂O 204.20 1.9 5-F, meta-phenylmethanol
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol C₁₁H₉BrN₂O₂ 297.11 2.5 5-Br, para-ether linkage
(5-Bromo-2-chloropyridin-3-yl)methanol C₆H₅BrClNO 222.47 2.1 5-Br, 2-Cl, pyridine

准备方法

Suzuki Coupling Route

One of the most documented and efficient methods to prepare (3-(5-Bromopyrimidin-2-yl)phenyl)methanol involves Suzuki coupling between (3-(hydroxymethyl)phenyl)boronic acid and a halogenated pyrimidine derivative.

  • Reaction: (3-(hydroxymethyl)phenyl)boronic acid reacts with 2-chloro-5-bromopyrimidine (or related halogenated pyrimidines) under palladium catalysis.
  • Catalyst: PdCl2(PPh3)2 or Pd(PPh3)4.
  • Solvents: Commonly DMF or toluene with bases such as cesium carbonate or potassium carbonate.
  • Conditions: Heating under reflux or elevated temperatures (80–110 °C) under nitrogen atmosphere.
  • Yield: Typically moderate to good yields (e.g., 60–70%).
  • Purification: Flash chromatography on silica gel using dichloromethane/methanol mixtures.

This method is adapted from related pyrimidine-phenylmethanol syntheses reported in the literature, where Suzuki coupling is a key step to form the C-C bond between the pyrimidine and phenyl rings.

Halogenation and Functional Group Interconversion

In some approaches, the hydroxymethyl functionality is introduced post-coupling via chloromethylation followed by hydrolysis or oxidation-reduction sequences:

  • Chlorination: The hydroxymethyl group on the phenyl ring can be converted to a chloromethyl group using thionyl chloride (SOCl2).
  • Substitution: The chloromethyl intermediate can be further reacted with nucleophiles or reduced to the corresponding alcohol.
  • Oxidation/Reduction: Ketones or aldehydes on the phenyl ring can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

These transformations allow fine-tuning of the functional groups on the phenyl ring and are critical for obtaining the desired this compound structure.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Yield (%) Notes
Suzuki Coupling (3-(hydroxymethyl)phenyl)boronic acid, PdCl2(PPh3)2, Cs2CO3, DMF, reflux, N2 ~68% Efficient C-C bond formation; moderate temperature
Chlorination Thionyl chloride (SOCl2), reflux Not specified Converts hydroxymethyl to chloromethyl group
Nucleophilic substitution Reaction with nucleophiles in DMF, 60–80 °C Not specified For further functionalization
Reduction NaBH4 or LiAlH4, standard conditions High Converts aldehydes/ketones to alcohols

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography on silica gel with dichloromethane/methanol gradient is standard for purification.
  • Characterization: NMR (1H, 13C), Mass Spectrometry (HRMS), and HPLC are used to confirm structure and purity.
  • Storage: The compound is typically stored at 2–8 °C, protected from moisture to maintain stability.

Research Findings and Optimization Notes

  • The choice of solvent and base is crucial for optimizing Suzuki coupling yields.
  • Using dry solvents and inert atmosphere (N2) prevents side reactions and degradation.
  • Heating and ultrasonic agitation can improve solubility and reaction kinetics.
  • Purification by flash chromatography ensures high purity suitable for research applications.
  • The bromine substituent at the 5-position on the pyrimidine ring is stable under the coupling and functional group transformation conditions.

Summary Table of Preparation Method

Preparation Aspect Details
Key Reaction Type Suzuki coupling
Starting Materials (3-(hydroxymethyl)phenyl)boronic acid, 2-chloro-5-bromopyrimidine
Catalyst PdCl2(PPh3)2 or Pd(PPh3)4
Solvent DMF, toluene
Base Cs2CO3, K2CO3
Temperature Reflux or 80–110 °C
Reaction Atmosphere Nitrogen
Functional Group Modifications Chlorination (SOCl2), Reduction (NaBH4)
Purification Flash chromatography (silica gel)
Yield Approximately 60–70%

常见问题

Basic: What are the optimal synthetic routes for (3-(5-Bromopyrimidin-2-yl)phenyl)methanol?

Answer:
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura to attach the bromopyrimidine moiety to the phenyl ring. A key step includes deprotonation of the alcohol group using a strong base (e.g., NaH) in anhydrous THF, followed by nucleophilic addition or oxidation to form the hydroxymethyl group . For example, analogous protocols involve refluxing intermediates with hydrazine hydrate and KOH in ethanol, followed by crystallization for purification . Reaction optimization (e.g., temperature, catalyst loading) is critical to achieving yields >70% .

Advanced: How can regioselectivity challenges during bromopyrimidine functionalization be mitigated?

Answer:
Regioselective bromination of pyrimidine derivatives often requires directed ortho-metalation or transition-metal catalysis. Computational studies (DFT) can predict electron-deficient sites on the pyrimidine ring, guiding reagent selection (e.g., NBS in DMF at 0°C) . For instance, bromine at the 5-position is stabilized by resonance with the pyrimidine’s nitrogen atoms, which can be validated via Hammett substituent constants .

Basic: What spectroscopic and chromatographic methods are used for structural confirmation?

Answer:

  • NMR : ¹H NMR (500 MHz) identifies aromatic protons (δ 8.2–8.3 ppm for pyrimidine) and the hydroxymethyl group (δ 4.5–4.7 ppm). ¹³C NMR confirms sp² carbons (110–150 ppm) .
  • LCMS : [M+H]⁺ peaks (e.g., m/z 283.1 for bromine isotopologues) confirm molecular weight .
  • X-ray crystallography : ORTEP-III software generates 3D structural models to validate bond angles and stereochemistry .

Advanced: How does steric hindrance from the hydroxymethyl group influence reactivity in cross-coupling reactions?

Answer:
The hydroxymethyl group at the 3-position creates steric bulk, reducing accessibility for catalysts like Pd(PPh₃)₄. Buchwald-Hartwig amination may require bulkier ligands (e.g., XPhos) to enhance catalyst turnover. Kinetic studies show a 20–30% decrease in reaction rates compared to unsubstituted analogs, necessitating higher temperatures (80–100°C) . Computational modeling (e.g., Gaussian 09) can map steric maps to predict reactive trajectories .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The compound serves as a kinase inhibitor scaffold , targeting ATP-binding pockets due to its pyrimidine core. For example, analogs have been used in lapatinib-derived anticancer agents, where bromine enhances halogen bonding with kinase residues . It is also a precursor for PROTACs (proteolysis-targeting chimeras), leveraging the hydroxymethyl group for linker attachment .

Advanced: How can computational methods predict metabolic stability of derivatives?

Answer:

  • ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., CYP450 oxidation of the hydroxymethyl group).
  • Molecular Dynamics (MD) : Simulations (e.g., AMBER) model interactions with metabolic enzymes, predicting half-life (t₁/₂) and clearance rates. For example, bromine’s electronegativity reduces electron density at the pyrimidine ring, slowing oxidative metabolism .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (20–50%) to separate polar impurities.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity (melting point 145–148°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers, if present .

Advanced: How do electronic effects of the bromine substituent influence photophysical properties?

Answer:
Bromine’s heavy atom effect enhances spin-orbit coupling, increasing intersystem crossing rates. UV-Vis spectra show a redshift (λmax ~270 nm) compared to non-halogenated analogs. Time-resolved fluorescence studies reveal reduced quantum yields (ΦF < 0.1) due to triplet-state population . These properties are exploitable in photoaffinity labeling for target identification .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of brominated vapors during reactions.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves : Confirm IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular).
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding.
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., EGFR kinase) to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(5-Bromopyrimidin-2-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(5-Bromopyrimidin-2-yl)phenyl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。